molecular formula C16H17N7O3S B2682996 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide CAS No. 1251633-08-5

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide

Cat. No.: B2682996
CAS No.: 1251633-08-5
M. Wt: 387.42
InChI Key: UJDRVGYYLNEVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide is a synthetic small molecule of significant interest in early-stage pharmaceutical research and chemical biology. This compound features a hybrid structure combining a sulfamoyl benzamide group with a pyrazole-pyrimidine heterocyclic system, a motif frequently explored in medicinal chemistry for its potential to interact with biological targets. The integration of these pharmacophores suggests this compound may be a candidate for investigating modulation of enzyme activity or receptor binding, similar to other developed sulfamoyl benzamide derivatives and heterocyclic compounds researched for various applications . Researchers can utilize this chemical as a key building block or intermediate in the synthesis of more complex molecules, or as a tool compound in high-throughput screening assays to identify new biological pathways. Its structure indicates potential for cell-based and biochemical studies aimed at exploring novel therapeutic areas. This product is intended for research and development purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should conduct all necessary experiments in accordance with their institution's safety guidelines.

Properties

IUPAC Name

N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3S/c17-27(25,26)13-4-2-12(3-5-13)16(24)19-8-7-18-14-10-15(21-11-20-14)23-9-1-6-22-23/h1-6,9-11H,7-8H2,(H,19,24)(H2,17,25,26)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDRVGYYLNEVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized by the condensation of a β-ketoester with guanidine in the presence of a base.

    Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled through a nucleophilic substitution reaction, typically using a halogenated pyrimidine and a pyrazole derivative.

    Introduction of the Benzamide Moiety: The final step involves the coupling of the pyrazole-pyrimidine intermediate with 4-sulfamoylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the pyrimidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, primary amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrimidine derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights analogs with pyrazolo-pyrimidine cores and sulfonamide/benzamide substituents. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound: N-(2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide Pyrimidine + pyrazole Ethylamino linker, sulfamoylbenzamide Not reported Not reported Potential sulfonamide enzyme targeting
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluorophenyl, methylsulfonamide 589.1 (M+1) 175–178 Fluorine-enhanced lipophilicity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluorophenyl, isopropylbenzamide Not reported Not reported Benzamide with fluorinated aryl group

Key Findings :

Structural Variations :

  • The target compound lacks the chromen-4-one and fluorophenyl groups present in analogs. These groups in the analogs likely enhance binding to hydrophobic enzyme pockets .
  • The sulfamoylbenzamide group in the target compound may improve aqueous solubility compared to the methylsulfonamide or isopropylbenzamide groups in analogs.

Physicochemical Properties :

  • The analog with molecular weight 589.1 (M+1) exhibits a melting point of 175–178°C, suggesting moderate crystallinity. Fluorine substituents likely contribute to thermal stability .
  • The target compound’s lack of fluorine may reduce metabolic stability but improve solubility.

Biological Implications :

  • Chromen-4-one and fluorophenyl moieties in analogs are associated with kinase inhibition (e.g., cyclin-dependent kinases) . The target compound’s pyrazole-pyrimidine core may retain kinase affinity but with altered selectivity.

Biological Activity

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide, a compound featuring a complex structure with potential pharmacological applications, has garnered attention for its biological activities. This article synthesizes data from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic uses.

Structural Overview

The compound is characterized by a sulfamoyl group linked to a benzamide , which is further connected to a pyrazolyl-pyrimidine moiety . This structural arrangement is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyrazolopyrimidines, including those related to this compound, exhibit notable antimicrobial activities. A study evaluated various pyrazolo[4,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The findings revealed that certain derivatives displayed superior antibacterial activity compared to standard antibiotics like cefotaxime, particularly against strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivityMIC (µg/mL)Reference
14bAntibacterial8–16
17Antibacterial6–12
12bAntifungal8–10

Antitumor Activity

Pyrazolo[3,2-d]pyrimidine derivatives have been studied for their antitumor properties. For instance, compounds with similar structures have shown efficacy as inhibitors of specific kinases involved in tumor proliferation. The sulfonamide component of this compound may enhance its ability to target cancer cells by interfering with metabolic pathways critical for tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes.
  • Receptor Modulation : Pyrazolopyrimidine derivatives are known to interact with various receptors, including those involved in inflammatory responses and cell signaling pathways. This could contribute to both antimicrobial and antitumor effects.
  • Antimetabolite Properties : Similar compounds have been recognized as purine analogs, suggesting that they may disrupt nucleic acid synthesis in rapidly dividing cells, a common mechanism for antitumor agents .

Study on Antimicrobial Efficacy

In a comparative study, several pyrazolo[4,3-d]pyrimidine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds featuring the pyrazole ring exhibited significant activity against both bacterial and fungal pathogens. For example, compound 12b demonstrated potent antifungal activity against Candida albicans with a MIC value of 8 µg/mL, comparable to established antifungals like miconazole .

Q & A

Q. What are the key synthetic steps and optimization strategies for N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide?

The synthesis involves sequential functionalization of the pyrimidine core and sulfamoyl benzamide moiety. Key steps include:

  • Pyrazole-Pyrimidine Coupling : Reacting 6-chloropyrimidin-4-amine with 1H-pyrazole under nucleophilic aromatic substitution conditions (60–80°C, DMF, K₂CO₃) to introduce the pyrazole ring .
  • Ethylenediamine Linker Attachment : Amidation of the pyrimidine intermediate with ethylenediamine derivatives, requiring pH control (pH 7–8) to avoid side reactions .
  • Sulfamoyl Benzamide Formation : Coupling the intermediate with 4-sulfamoylbenzoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DCM . Optimization focuses on solvent choice (polar aprotic for coupling), temperature control (40–60°C for amidation), and purification via column chromatography (silica gel, MeOH/DCM gradient) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates the pyrimidine-pyrazole core (δ 8.2–8.9 ppm for pyrimidine protons) and sulfamoyl group (δ 2.9–3.1 ppm for NH₂) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight (expected [M+H]⁺: ~447.5 Da) and purity (>95%) .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to verify empirical formula (C₁₇H₁₈N₈O₃S) .
  • HPLC : Quantifies impurities using reverse-phase C18 columns (ACN/water mobile phase) .

Advanced Research Questions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.